(2-AMINOBUTYL)DIMETHYLAMINE
Description
(2-Aminobutyl)dimethylamine is a branched aliphatic amine featuring a primary amine group at the second carbon of a butyl chain and a dimethylamine substituent. For instance, dimethylamine-containing compounds are known for their roles as intermediates in drug synthesis (e.g., amino acetaldehyde dimethyl acetal, used in pharmaceuticals) and their reactivity in redox or decomposition processes .
Properties
IUPAC Name |
1-N,1-N-dimethylbutane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-4-6(7)5-8(2)3/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRUIVSMWDCKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30980200 | |
| Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63732-18-3 | |
| Record name | 1,2-Butanediamine, 1-(N,N-dimethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063732183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~1~,N~1~-Dimethylbutane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30980200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-AMINOBUTYL)DIMETHYLAMINE can be synthesized through several methods. One common method involves the reaction of 1,2-dibromoethane with dimethylamine. The reaction typically occurs in the presence of a base, such as sodium hydroxide, and proceeds through a nucleophilic substitution mechanism .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2-AMINOBUTYL)DIMETHYLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Amides and nitriles.
Reduction: Primary amines.
Substitution: N-substituted amines.
Scientific Research Applications
Chemistry: (2-AMINOBUTYL)DIMETHYLAMINE is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a ligand in coordination chemistry .
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce amine groups into peptides and proteins, facilitating further functionalization .
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) .
Industry: In industrial applications, this compound is used as a curing agent for epoxy resins and as a catalyst in polymerization reactions .
Mechanism of Action
The mechanism of action of (2-AMINOBUTYL)DIMETHYLAMINE involves its ability to act as a nucleophile due to the presence of amine groups. These groups can participate in various chemical reactions, including nucleophilic substitution and addition reactions. The compound can also form coordination complexes with metal ions, which can be utilized in catalytic processes .
Comparison with Similar Compounds
Table 1: Thermal Decomposition Properties
*Hypothetical data inferred from structural analogs.
Reactivity and Charge Distribution
The Mulliken charge on the dimethylamine carbon atom significantly influences cross-reactivity. Compounds with charges near 0.185 (e.g., certain haptens and triphenylmethane dyes) show similar binding affinities in immunoassays . For example:
- Malachite Green (MG) haptens : Dimethylamine carbon charge = 0.22
- Leucomalachite Green (LMG) derivatives : Charge = 0.15
- This compound: Predicted charge ≈ 0.18–0.19 (based on structural similarity), suggesting moderate reactivity in redox or coordination reactions.
Table 2: Charge Distribution and Reactivity
| Compound | Mulliken Charge (Dimethylamine C) | Reactivity Profile |
|---|---|---|
| MG Haptens | 0.22 | High cross-reactivity |
| LMG Derivatives | 0.15 | Low cross-reactivity |
| This compound* | 0.18–0.19 | Moderate (inferred) |
Neuroactivity
Dimethylamine and butylamine exhibit divergent effects on olfactory receptor neurons (ORNs):
- Dimethylamine at 3.33% : Silences ORN activity (burst-silencing effect) .
- Butylamine at 1.66% : Mimics ammonia’s burst-silencing; lower concentrations activate/inhibit specific neurons .
- This compound: The extended alkyl chain may reduce volatility and attenuate neuroactivity compared to smaller amines.
Environmental Persistence and NDMA Formation
Dimethylamine (DMA)-containing compounds are precursors for carcinogenic N-nitrosodimethylamine (NDMA). Key comparisons:
- Dithiocarbamate fungicides : High NDMA yield due to hydrolysable DMA groups .
- Anion-exchange resins : Suspected NDMA precursors in water treatment .
Compatibility and Hazards
Dimethylamine derivatives share incompatibilities with oxidizing agents, strong acids, and metals (e.g., galvanized steel, copper) . For example:
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